N-(2-butoxyphenyl)-3,4-dimethoxybenzamide
Overview
Description
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two methoxy groups. Its structural complexity allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-butoxyaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Studied for its antifibrotic properties, particularly in the context of lung fibrosis.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-butoxyphenyl)-3,4-dimethoxybenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. For instance, in the context of its antifibrotic activity, it has been shown to inhibit the deposition of extracellular matrix proteins by fibroblasts . This inhibition is mediated through the suppression of myofibroblast transdifferentiation and cellular contractility, which are critical processes in fibrosis development .
Comparison with Similar Compounds
Similar Compounds
N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share a similar structural framework and have been studied for their antifibrotic properties.
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide: Another compound with a butoxyphenyl group, used in different chemical and biological applications.
Uniqueness
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-12-24-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPQKNHHGDQHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367048 | |
Record name | N-(2-Butoxyphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5923-93-3 | |
Record name | N-(2-Butoxyphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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